Biotin-PEG2-iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

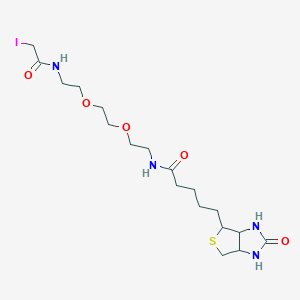

Biotin-PEG2-iodide is a heterobifunctional polyethylene glycol derivative that contains both biotin and iodine moieties. Biotin is a vitamin that is widely used in biochemical applications due to its strong binding affinity with avidin and streptavidin. The polyethylene glycol (PEG) spacer increases the hydrophilicity and solubility of the compound, making it suitable for various biological applications .

Preparation Methods

Biotin-PEG2-iodide can be synthesized through a series of chemical reactions involving biotin and polyethylene glycol. The synthetic route typically involves the reaction of biotin with iodoacetic acid or its derivatives to introduce the iodine moiety. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and are carried out under controlled temperatures to ensure the stability of the product .

In industrial production, the process is scaled up to produce larger quantities of this compound. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Biotin-PEG2-iodide undergoes various types of chemical reactions, including nucleophilic substitution, where the iodine moiety acts as a good leaving groupCommon reagents used in these reactions include thiols, which react with the iodine moiety to form stable thioether bonds .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thiols results in the formation of biotinylated molecules, which are widely used in biochemical assays and labeling applications .

Scientific Research Applications

Biotin-PEG2-iodide has a wide range of scientific research applications. In chemistry, it is used as a linker molecule to attach biotin to other compounds, enhancing their solubility and stability. In biology, it is used for protein conjugation, allowing for the specific labeling and detection of proteins in various assays .

In medicine, this compound is used in drug delivery systems to improve the solubility and bioavailability of therapeutic agents. It is also used in diagnostic applications, such as imaging and biosensing, where the biotin moiety allows for the specific binding and detection of target molecules .

Mechanism of Action

The mechanism of action of Biotin-PEG2-iodide involves the strong binding affinity of biotin for avidin and streptavidin. This interaction is highly specific and stable, allowing for the efficient labeling and detection of target molecules. The PEG spacer increases the solubility and stability of the compound, reducing non-specific interactions and improving its overall performance in biological applications .

Comparison with Similar Compounds

Biotin-PEG2-iodide is unique in its combination of biotin and iodine moieties with a PEG spacer. Similar compounds include other biotin-PEG derivatives, such as Biotin-PEG-NHS and Biotin-PEG-Mal, which also contain biotin and PEG but differ in their functional groups. These compounds are used in similar applications but may have different reactivity and stability profiles .

Some similar compounds include:

- Biotin-PEG-NHS

- Biotin-PEG-Mal

- Biotin-PEG-amine

- Biotin-PEG-azide

Each of these compounds has unique properties and applications, making them suitable for different types of biochemical and biomedical research .

Biological Activity

Biotin-PEG2-iodide is a compound that integrates biotin, polyethylene glycol (PEG), and iodide functionalities, making it a versatile tool in biochemistry and molecular biology. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Biotin : A vitamin that plays a crucial role in various biological processes.

- PEG : A hydrophilic polymer that enhances solubility, stability, and bioavailability.

- Iodide : A reactive group that facilitates nucleophilic substitution reactions.

The molecular weight of this compound is approximately 542.43 g/mol, with a purity level of ≥95% .

The primary mechanism of action for this compound involves:

- Nucleophilic Substitution : The iodide group can be substituted by nucleophiles such as thiols or amines found on biomolecules. This reaction occurs under mild conditions, allowing selective biotinylation without altering the target molecule's structure .

- Complex Formation : The compound forms stable complexes with avidin or streptavidin due to the high affinity between biotin and these proteins. This property is exploited in various applications, including drug delivery systems and diagnostic assays .

Biological Activity

This compound exhibits significant biological activity attributed to its ability to bind effectively with biomolecules. Key aspects include:

- Targeting Capabilities : The biotin moiety allows for receptor-mediated endocytosis, enhancing the internalization of conjugated proteins or drugs into cells .

- Improved Pharmacokinetics : The PEG spacer improves circulation time in the body, reducing immunogenicity and enhancing bioavailability .

- Stability Under Physiological Conditions : The resulting complexes maintain stability in biological environments, supporting their use in both in vitro and in vivo studies .

Applications

This compound has a wide range of applications in research and therapeutic contexts:

- Drug Delivery Systems : Enhances the localization and efficacy of drugs by facilitating targeted delivery to specific cells or tissues .

- Diagnostic Assays : Utilized in assays that require high-affinity binding for detection purposes .

- Protein Engineering : Used to modify proteins for improved functionality or targeting capabilities .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Biotin-PEG3-iodide | Longer PEG spacer | Enhanced solubility; different kinetics |

| Biotin-PEG2-aldehyde | Contains an aldehyde functional group | Useful for specific conjugation reactions |

| Biotin-Dibenzocyclooctyne | Contains DBCO for click chemistry | Enables copper-free click reactions |

Case Studies and Research Findings

Recent studies highlight the effectiveness of this compound in various experimental setups:

- BioTAC System Study : A study utilized a biotin-targeting chimera (BioTAC) system to enrich biotinylated proteins from cell lysates. The results demonstrated significant protein enrichment using biotinylation techniques, indicating the compound's utility in proteomic analysis .

- Intracellular Delivery Efficiency : Research comparing biotinylated versus PEGylated proteins showed that biotinylation significantly improved intracellular delivery of anionic proteins like bovine serum albumin (BSA), outperforming PEGylation methods .

- Functionalization Studies : Investigations into the functionalization of bacterial surfaces with biotinylated PEG demonstrated enhanced attachment stability and efficacy, showcasing potential applications in microbiology .

Properties

IUPAC Name |

N-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31IN4O5S/c19-11-16(25)21-6-8-28-10-9-27-7-5-20-15(24)4-2-1-3-14-17-13(12-29-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGLKVINXNMNJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31IN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.